N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a triazole ring, a methoxyphenyl group, and a sulfanylacetohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with a methoxyphenyl derivative.
Formation of the Sulfanylacetohydrazide Moiety: This involves the reaction of the intermediate with a sulfanylacetohydrazide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
Other Triazole Derivatives: These compounds share the triazole ring structure and may have similar chemical properties and applications.
Properties
Molecular Formula |
C25H23N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-17-11-13-18(14-12-17)24-28-29-25(30(24)20-8-4-3-5-9-20)34-16-22(31)27-26-15-19-7-6-10-21(33-2)23(19)32/h3-15,32H,16H2,1-2H3,(H,27,31)/b26-15+ |
InChI Key |
CMSVCBWTBHEAKN-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
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